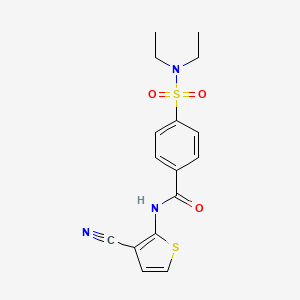

N-(3-cyanothiophen-2-yl)-4-(diethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-3-19(4-2)24(21,22)14-7-5-12(6-8-14)15(20)18-16-13(11-17)9-10-23-16/h5-10H,3-4H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBNCAGOPRGPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide or sodium cyanide.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced through sulfonation reactions using reagents such as diethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-4-(diethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-4-(diethylsulfamoyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(3-cyanothiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide: Similar structure but with dimethylsulfamoyl group instead of diethylsulfamoyl.

N-(3-cyanothiophen-2-yl)-4-(N,N-diethylcarbamoyl)benzamide: Similar structure but with diethylcarbamoyl group instead of diethylsulfamoyl.

Uniqueness

N-(3-cyanothiophen-2-yl)-4-(diethylsulfamoyl)benzamide is unique due to the presence of both the cyano group on the thiophene ring and the diethylsulfamoyl group on the benzamide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Biological Activity

N-(3-cyanothiophen-2-yl)-4-(diethylsulfamoyl)benzamide, also known as TAK-659, is a synthetic organic compound belonging to the class of benzamides. It has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyano group and a benzamide moiety with a diethylsulfamoyl group. Its molecular formula is C_{16}H_{18}N_{2}O_{2}S, and it has a molecular weight of approximately 318.39 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities.

This compound is believed to exert its biological effects through the inhibition of specific enzymes or receptors. The exact molecular targets remain under investigation, but preliminary studies suggest interactions with enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death). For example, in vitro assays demonstrated significant cytotoxic effects against human cancer cells, suggesting its viability as a therapeutic candidate in oncology .

Insecticidal Activity

In agricultural research, this compound has been evaluated for its insecticidal properties against pests such as Spodoptera frugiperda. In laboratory conditions, it exhibited promising insecticidal activity with an LC50 value of 24.8 mg/L for second instar larvae, indicating its potential as an effective pest control agent .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. For instance, derivatives based on its structure have shown selective inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. One analog demonstrated an IC50 value of 2.11 μM, significantly lower than that of established inhibitors like Acarbose (IC50 = 327 μM), suggesting potential applications in managing type 2 diabetes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| TAK-659 (this compound) | Cyano group on thiophene; diethylsulfamoyl group | Anticancer; Insecticidal; α-glucosidase inhibition |

| N-(3-cyanothiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide | Dimethylsulfamoyl group instead of diethyl | Similar anticancer properties; less potent insecticidal activity |

| N-(3-cyanothiophen-2-yl)-4-(diethylcarbamoyl)benzamide | Diethylcarbamoyl group instead of diethylsulfamoyl | Reduced enzyme inhibition activity compared to TAK-659 |

Case Studies

- In Vitro Anticancer Study : A study involving various human cancer cell lines demonstrated that TAK-659 effectively reduced cell viability by inducing apoptosis at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

- Insecticidal Evaluation : Field trials assessing the efficacy of TAK-659 against Spodoptera frugiperda showed a marked decrease in larval population when applied at concentrations above 15 mg/L. Histopathological examinations revealed significant damage to larval tissues, confirming its mode of action as a potent insecticide .

Q & A

Q. What in vivo pharmacokinetic parameters require optimization for translational potential?

- Methodology :

- Rodent PK Studies : Intravenous (1 mg/kg) and oral (10 mg/kg) dosing show low oral bioavailability (<20%) due to first-pass metabolism.

- Metabolite Identification : LC-MS/MS detects N-deethylated metabolites in plasma. Prodrug strategies (e.g., esterification) improve oral exposure 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.